molecular formula C13H11Cl2N3O3 B2768740 ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate CAS No. 124281-80-7

ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2768740
CAS No.: 124281-80-7
M. Wt: 328.15
InChI Key: SBZSJPGBFWYKFP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorobenzoyl moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzoyl group.

    Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.

    Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

These compounds may exhibit different biological activities and chemical properties due to variations in their structures, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-dichlorobenzoyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)9-6-17-18(11(9)16)12(19)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZSJPGBFWYKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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